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This guide provides a detailed comparison of the efficacy of ACP-319, a second-generation

PI3Kδ inhibitor, with standard chemotherapy regimens in the context of relapsed/refractory B-

cell malignancies. The analysis is based on available preclinical and clinical trial data, with a

focus on providing researchers, scientists, and drug development professionals with a clear,

data-driven perspective. It is important to note that the clinical development of ACP-319 is not

currently planned to proceed.[1]

Executive Summary
ACP-319, as a targeted therapy, has been investigated primarily in combination with the Bruton

tyrosine kinase (BTK) inhibitor acalabrutinib. In relapsed/refractory non-Germinal Center B-cell

(non-GCB) Diffuse Large B-Cell Lymphoma (DLBCL), this combination has demonstrated a

notable overall response rate. When compared to the outcomes of standard salvage

chemotherapy regimens in similar patient populations, the combination therapy shows a

comparable, and in some metrics, potentially improved response. For Chronic Lymphocytic

Leukemia (CLL), preclinical data suggested a synergistic effect of the combination therapy over

single-agent treatment. However, in a clinical setting, the combination of acalabrutinib and

ACP-319 in CLL/SLL patients was altered, with patients being switched to acalabrutinib

monotherapy due to a reduced benefit-to-risk ratio with the addition of ACP-319.
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Efficacy in Relapsed/Refractory non-GCB Diffuse
Large B-Cell Lymphoma
The primary clinical evidence for ACP-319's efficacy comes from a Phase 1/2 study where it

was administered in combination with acalabrutinib to patients with various B-cell malignancies.

In the cohort of patients with non-GCB DLBCL, the combination therapy achieved a 63%

overall response rate (ORR) and a 25% complete response (CR) rate.[1][2] The median

duration of response was 8.2 months, and the median progression-free survival (PFS) was 5.5

months.[1]

For comparison, the standard of care for transplant-eligible patients with relapsed/refractory

DLBCL is salvage chemotherapy followed by high-dose therapy and autologous stem cell

transplantation (HDT-ASCT).[3][4][5] Commonly used salvage chemotherapy regimens include

R-ICE (Rituximab, Ifosfamide, Carboplatin, Etoposide) and R-DHAP (Rituximab,

Dexamethasone, Cytarabine, Cisplatin). Real-world data on the efficacy of these standard

regimens show an ORR of approximately 52% to 56%, with CR rates around 18% to 23%.[5][6]

Table 1: Comparative Efficacy in Relapsed/Refractory
non-GCB DLBCL

Efficacy Metric
Acalabrutinib + ACP-319[1]
[2]

Standard Salvage
Chemotherapy[5][6]

Overall Response Rate (ORR) 63% ~52% - 56%

Complete Response (CR) Rate 25% ~18% - 23%

Median Duration of Response 8.2 months 3.5 months (overall)

Median Progression-Free

Survival (PFS)
5.5 months ~3.0 months

Preclinical Efficacy in Chronic Lymphocytic
Leukemia (CLL)
In a murine model of aggressive CLL, the combination of acalabrutinib and ACP-319
demonstrated superior efficacy compared to either agent alone.[7] This combination led to a
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significant reduction in tumor burden in the peripheral blood and spleen.[7] Notably, the median

survival of mice treated with the combination was 55.5 days, a significant extension compared

to the 38 days for single-agent treatment and 32 days for the vehicle-treated group.[7] This

enhanced effect was attributed to a more potent inhibition of tumor proliferation and key

survival signaling pathways, including NF-κB.[7]

While these preclinical findings are promising, it is crucial to note that they do not provide a

direct comparison to standard chemotherapy regimens for CLL. The current standard of care

for relapsed/refractory CLL has shifted towards targeted therapies like BTK and BCL2

inhibitors, which have shown greater efficacy than traditional chemoimmunotherapy.[1][2][7][8]

Mechanism of Action: Targeting the B-Cell Receptor
Pathway
ACP-319 functions by inhibiting phosphoinositide 3-kinase delta (PI3Kδ), a critical component

of the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is frequently overactive

in B-cell malignancies, promoting cell proliferation and survival. By inhibiting PI3Kδ, ACP-319
disrupts this signaling cascade. The combination with acalabrutinib, which inhibits another key

enzyme in the same pathway (BTK), provides a dual blockade, leading to a more profound

anti-tumor effect as observed in preclinical models.[7][9]
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Experimental Protocols
Phase 1/2 Clinical Trial of Acalabrutinib and ACP-319
(NCT02328014)
This was a two-part, open-label study in patients with relapsed/refractory B-cell non-Hodgkin

lymphoma.[1][3]

Part 1 (Dose Escalation): Patients received acalabrutinib at a fixed dose of 100 mg twice

daily (BID) in combination with escalating doses of ACP-319 (25 mg, 50 mg, or 100 mg BID)

to determine the maximum tolerated dose (MTD).[1][3]

Part 2 (Dose Expansion): Patients received acalabrutinib 100 mg BID and ACP-319 at the

MTD determined in Part 1 (50 mg BID).[1]

Primary Endpoint: Safety and tolerability, including the rate of dose-limiting toxicities.[8]

Secondary Endpoints: Overall response rate (ORR), duration of response (DOR),

progression-free survival (PFS), pharmacokinetics (PK), and pharmacodynamics (PD).[8]

Patient Population: Adults with relapsed or refractory B-cell NHL, including DLBCL, follicular

lymphoma, and mantle cell lymphoma.[1]
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Preclinical Murine CLL Model
Model: TCL1-192 cell-injected mice, which serves as a model for aggressive CLL.[7]

Treatment Groups:

Vehicle (control)

Acalabrutinib alone

ACP-319 alone

Acalabrutinib and ACP-319 combination

Endpoints:

Survival

Tumor burden in peripheral blood (assessed by flow cytometry)

Analysis of downstream signaling targets in tumor cells from the spleen.[7]

Conclusion
The available data indicates that ACP-319, particularly in combination with acalabrutinib,

exhibits anti-tumor activity in B-cell malignancies. In relapsed/refractory non-GCB DLBCL, the

combination therapy demonstrated response rates that are comparable to or potentially better

than those observed with standard salvage chemotherapy regimens. However, the decision to

halt further development of ACP-319 suggests that the overall clinical profile, which includes

safety and tolerability, may not have been sufficiently favorable to warrant continued

investigation.[1] For researchers and drug developers, the findings underscore the potential of

dual blockade of the BCR pathway, while also highlighting the challenges in translating

preclinical synergies into clinically meaningful and safe therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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